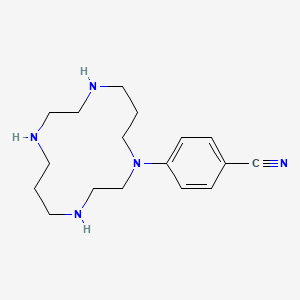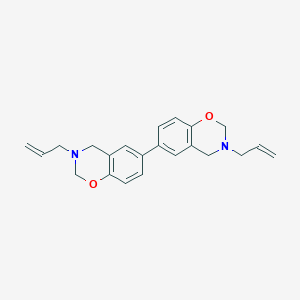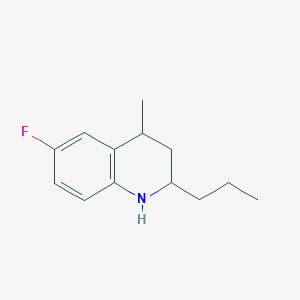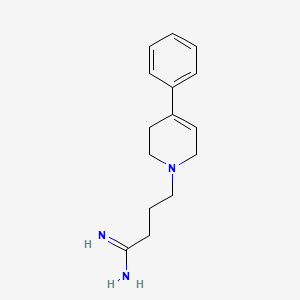
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide is a chemical compound with a complex structure that includes a phenyl group, a dihydropyridine ring, and a butanimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine ring, which can be achieved through a Hantzsch pyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the butanimidamide moiety is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
化学反応の分析
Types of Reactions
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring.
Reduction: The compound can be reduced to form a tetrahydropyridine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide involves its interaction with specific molecular targets. The dihydropyridine ring can interact with ion channels, while the phenyl group may engage in π-π interactions with aromatic residues in proteins. The butanimidamide moiety can form hydrogen bonds with polar functional groups, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Phenyl-3,6-dihydropyridin-1(2H)-amine: Similar structure but lacks the butanimidamide moiety.
4-Phenylpyridine: Contains a phenyl group and a pyridine ring but lacks the dihydropyridine and butanimidamide components.
N-Phenylbutanimidamide: Contains a phenyl group and a butanimidamide moiety but lacks the dihydropyridine ring.
Uniqueness
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide is unique due to the combination of its structural components, which confer distinct chemical properties and potential applications. The presence of the dihydropyridine ring, phenyl group, and butanimidamide moiety allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
特性
CAS番号 |
437999-04-7 |
|---|---|
分子式 |
C15H21N3 |
分子量 |
243.35 g/mol |
IUPAC名 |
4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanimidamide |
InChI |
InChI=1S/C15H21N3/c16-15(17)7-4-10-18-11-8-14(9-12-18)13-5-2-1-3-6-13/h1-3,5-6,8H,4,7,9-12H2,(H3,16,17) |
InChIキー |
FGUXAOBCUODKCW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)

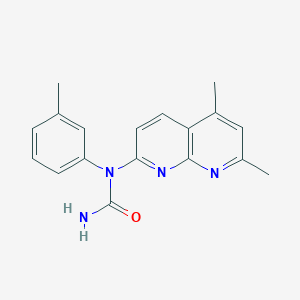

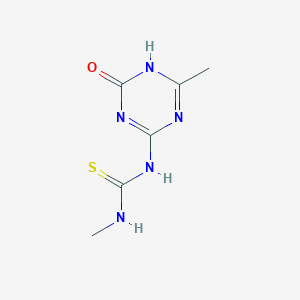
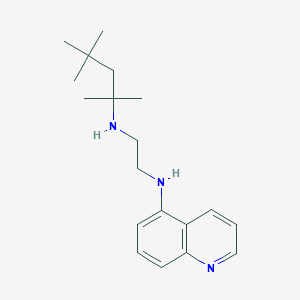
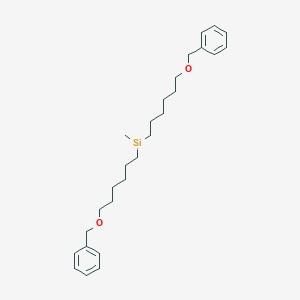
![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)
